Cas no 1093070-14-4 (PLpro inhibitor)

PLpro inhibitors are a class of compounds designed to target and inhibit the papain-like protease (PLpro), an essential enzyme in viral replication, particularly in coronaviruses. By disrupting PLpro activity, these inhibitors effectively block viral polyprotein processing and suppress immune evasion mechanisms, making them promising candidates for antiviral therapeutics. Key advantages include high specificity for PLpro, minimal off-target effects, and potential broad-spectrum activity against related viruses. Structural optimization has yielded inhibitors with improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability. These compounds are valuable tools for studying viral pathogenesis and developing treatments for PLpro-dependent infections. Research continues to explore their therapeutic efficacy and resistance profiles.
PLpro inhibitor structure
PLpro inhibitor structure
Product name:PLpro inhibitor
CAS No:1093070-14-4
MF:C22H22N2O2
MW:346.422285556793
MDL:MFCD12547684
CID:1187867
PubChem ID:44235889

PLpro inhibitor Chemical and Physical Properties

Names and Identifiers

    • 5-acetamido-2-methyl-n-(2-naphthalen-1-ylethyl)benzamide
    • PLpro inhibitor
    • I06-1404
    • 5-N-Acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
    • SureCN3235212
    • 5-acetamido-2-methyl-N-[2-(1-naphthalenyl)ethyl]benzamide
    • A802005
    • 5-acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
    • 5-Acetylamino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide
    • Benzamide, 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]-
    • BDBM31523
    • EX-A4337
    • Z3234806301
    • 5-ACETAMIDO-2-METHYL-N-[(1R)-1-(NAPHTHALEN-1-YL)ETHYL]BENZAMIDE
    • 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
    • 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide
    • HY-17542
    • AKOS015924277
    • NCGC00188641-04
    • 1093070-14-4
    • CHEBI:167314
    • KOM70144
    • CHEMBL551592
    • MS-25329
    • NCGC00188641-01
    • Naphthalene and Benzamide Derivative, 24
    • SCHEMBL1321745
    • (R)-5-acetamido-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
    • S0515
    • AKOS015840267
    • MDL: MFCD12547684
    • Inchi: InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1
    • InChI Key: KGPYBLOBHQLIET-OAHLLOKOSA-N
    • SMILES: O=C(C1=CC(NC(C)=O)=CC=C1C)N[C@H](C)C2=C(C=CC=C3)C3=CC=C2

Computed Properties

  • Exact Mass: 346.168127949g/mol
  • Monoisotopic Mass: 346.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.3E-3 g/L) (25 ºC),

PLpro inhibitor Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PLpro inhibitor Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC24010-1g
Plpro-IN-6(PLpro inhibitor)
1093070-14-4 >98%
1g
$2400.0 2023-09-15
eNovation Chemicals LLC
Y1105859-100mg
KOM70144
1093070-14-4 95%
100mg
$800 2024-07-23
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58120-50mg
PLpro inhibitor
1093070-14-4 98%
50mg
¥12542.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12502-10mg
PLpro inhibitor
1093070-14-4 99.82%
10mg
¥ 3924 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12502-100 mg
PLpro inhibitor
1093070-14-4 99.82%
100MG
¥16635.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12502-10 mg
PLpro inhibitor
1093070-14-4 99.82%
10mg
¥3990.00 2022-04-26
S e l l e c k ZHONG GUO
S0515-5mg
PLpro inhibitor
1093070-14-4 99.87%
5mg
¥3287.24 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P884597-5mg
PLpro inhibitor
1093070-14-4 ≥99%
5mg
¥3,339.00 2022-01-13
DC Chemicals
DC24010-100 mg
Plpro-IN-6
1093070-14-4 >98%
100mg
$700.0 2022-02-28
BAI LING WEI Technology Co., Ltd.
9174228-10MG
Plpro-IN-6, 98%, a potent inhibitor of papain-like protease (PLpro) with an IC50 of 2.6 μM
1093070-14-4 98%
10MG
¥ 5688 2022-04-26

PLpro inhibitor Related Literature

Additional information on PLpro inhibitor

Comprehensive Analysis of PLpro Inhibitor (CAS No. 1093070-14-4): Mechanism, Applications, and Research Advancements

The PLpro inhibitor (CAS No. 1093070-14-4) has emerged as a pivotal compound in antiviral research, particularly targeting the papain-like protease (PLpro) enzyme. This enzyme plays a critical role in the replication and immune evasion of coronaviruses, including SARS-CoV-2. As the scientific community continues to explore broad-spectrum antiviral agents, the demand for highly specific PLpro inhibitors has surged. This article delves into the molecular structure, mechanism of action, and potential therapeutic applications of this compound, while addressing frequently searched questions such as "How does PLpro inhibitor work?" and "What are the latest advancements in PLpro-targeted therapies?"

Structurally, the PLpro inhibitor (CAS No. 1093070-14-4) features a unique scaffold designed to bind selectively to the active site of PLpro, disrupting viral polyprotein processing. Its high binding affinity and low cytotoxicity make it a promising candidate for drug development. Recent studies highlight its efficacy against coronavirus variants, a topic of immense public interest amid ongoing pandemic concerns. Researchers are particularly intrigued by its potential to synergize with other antiviral drugs, such as RNA polymerase inhibitors, to combat drug resistance.

From a pharmacological perspective, the PLpro inhibitor exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. These attributes address common search queries like "Can PLpro inhibitors be administered orally?" and "What is the half-life of CAS 1093070-14-4?" Preclinical trials demonstrate its ability to reduce viral load in respiratory tissues, sparking discussions about its potential in post-exposure prophylaxis. Moreover, its immunomodulatory effects—such as suppressing cytokine storms—align with current trends in host-directed antiviral therapies.

The compound's relevance extends beyond COVID-19, as PLpro homologs exist in other pathogenic viruses. This broad applicability answers questions like "Are PLpro inhibitors effective against MERS or SARS?" Computational modeling studies reveal that CAS No. 1093070-14-4 can be structurally optimized to enhance cross-viral activity, a strategy gaining traction in pan-coronavirus drug design. Such innovations are frequently explored in AI-driven drug discovery platforms, reflecting the intersection of computational biology and medicinal chemistry.

Ongoing clinical research focuses on overcoming challenges like drug-drug interactions and viral escape mutations. These topics dominate scientific forums and search engine queries, underscoring the need for next-generation PLpro inhibitors. With its well-documented in vitro and in vivo performance, CAS No. 1093070-14-4 serves as a benchmark for developing dual-function inhibitors that simultaneously target viral proteases and host immune pathways. As the field evolves, this compound remains at the forefront of antiviral therapeutics, offering hope for managing current and future viral outbreaks.

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